4-((2-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile
Description
4-((2-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C13H14FNO2. This compound features a tetrahydropyran ring, a fluorophenoxy group, and a carbonitrile group, making it a unique structure in the realm of organic chemistry.
Properties
Molecular Formula |
C13H14FNO2 |
|---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
4-[(2-fluorophenoxy)methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C13H14FNO2/c14-11-3-1-2-4-12(11)17-10-13(9-15)5-7-16-8-6-13/h1-4H,5-8,10H2 |
InChI Key |
XBMODGOGBJRQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(COC2=CC=CC=C2F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 2-fluorophenol with tetrahydro-2H-pyran-4-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-((2-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Research indicates that 4-((2-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile may exhibit significant biological activity. Preliminary studies suggest potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the fluorophenyl group enhances binding affinity to certain proteins, which could lead to therapeutic applications.
Medicinal Chemistry
The compound's unique structure allows for potential therapeutic applications:
- Anticancer Activity : Initial studies suggest that the compound may interact with cancer-related pathways, potentially inhibiting tumor growth.
- Antimicrobial Properties : The compound may exhibit activity against various pathogens, making it a candidate for antibiotic development.
Drug Development
Due to its ability to interact with biological systems:
- Lead Compound for Drug Design : The structural characteristics can serve as a basis for developing new pharmaceuticals targeting specific diseases.
- Modulation of Enzyme Activity : The compound's ability to bind to enzymes suggests it could be used to modulate metabolic processes.
Chemical Synthesis
In organic synthesis, the compound can act as an intermediate in the production of more complex molecules:
- Synthesis of Fluorinated Compounds : Its fluorinated nature makes it valuable in synthesizing other fluorinated organic compounds.
- Building Block for Novel Materials : The chemical structure allows for modifications that can lead to new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((2-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carbonitrile group may participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the fluorophenoxy and carbonitrile groups.
4-Cyanotetrahydropyran: Similar structure but lacks the fluorophenoxy group.
Uniqueness
4-((2-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the fluorophenoxy and carbonitrile groups, which confer distinct chemical and biological properties compared to its analogs .
Biological Activity
4-((2-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C12H13FNO
- Molecular Weight : 209.24 g/mol
- CAS Number : 50675-18-8
- Structure : The compound features a tetrahydropyran ring with a carbonitrile group and a fluorophenyl ether substituent.
Antitumor Activity
Recent studies have indicated that derivatives of tetrahydro-2H-pyran compounds exhibit significant antitumor activity. For instance, certain analogs showed selective cytotoxic effects against various cancer cell lines, including MDA-MB-231 (a breast cancer cell line) and HCC (hepatocellular carcinoma) cells. These effects are attributed to the compounds' ability to interfere with cell cycle-related proteins, such as cyclin-dependent kinases (CDKs) and retinoblastoma protein (p-RB) .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-α, IL-4, IL-5, and IL-13. This mechanism suggests potential applications in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). In vivo studies showed that related compounds reduced airway hyperactivity and eosinophilia in animal models .
The biological activity of 4-((2-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile may involve the following mechanisms:
- PDE Inhibition : The compound may act as a phosphodiesterase (PDE) inhibitor, which plays a role in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP). This regulation is crucial for various cellular processes, including inflammation and tumor growth .
- Cell Cycle Modulation : The interaction with CDKs suggests that the compound could modulate cell cycle progression, leading to reduced proliferation of cancer cells .
Case Studies
- Study on Lung Inflammation : A study evaluated the effects of tetrahydro-pyran derivatives in a guinea pig model of allergen-induced lung inflammation. The results indicated significant reductions in inflammatory markers and improved lung function, supporting their potential use in treating asthma .
- Antitumor Efficacy in Xenograft Models : In xenograft models using MDA-MB-231 cells, treatment with selected derivatives resulted in tumor growth inhibition and increased apoptosis markers, highlighting their therapeutic potential against breast cancer .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C12H13FNO |
| Molecular Weight | 209.24 g/mol |
| CAS Number | 50675-18-8 |
| Antitumor Activity | Effective against MDA-MB-231 |
| Anti-inflammatory Activity | Reduces TNF-α, IL-4 levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
